

Unraveling the Toxicological Profile of 2,4-Dinitroanisole: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dinitroanisole

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Introduction

2,4-Dinitroanisole (DNAN) is an energetic compound increasingly utilized in insensitive munitions formulations as a replacement for 2,4,6-trinitrotoluene (TNT).^{[1][2][3]} Its reduced sensitivity to shock and friction makes it a safer alternative in handling and storage. However, its introduction into the environment necessitates a thorough understanding of its toxicological and ecotoxicological properties. This technical guide provides a comprehensive overview of the current knowledge on DNAN's toxicity, summarizing key data, detailing experimental methodologies, and illustrating relevant biological pathways. The primary metabolite of DNAN, 2,4-dinitrophenol (DNP), is a known uncoupler of oxidative phosphorylation, and its toxicological data can further inform the safety assessment of DNAN.^{[4][5]}

Mammalian Toxicity

Studies on mammalian species, primarily rats, have been conducted to determine the acute and subchronic toxicity of DNAN. These studies are crucial for assessing potential risks to human health, particularly in occupational settings where exposure may occur through inhalation or dermal contact.^[4]

Acute Toxicity

The acute oral toxicity of DNAN has been established in rats, with a reported LD50 of 199 mg/kg for both males and females, classifying it as moderately toxic.[6][7] Clinical signs of acute toxicity include decreased activity, breathing abnormalities, salivation, and soft stools.[7][8] Inhalation studies have shown minimal toxicity, with a 4-hour LC50 in rats greater than 2.4 mg/L, the highest achievable aerosol concentration.[9][10] No compound-related mortality or adverse effects were observed at this concentration.[9] DNAN is considered a mild ocular and skin irritant but is not a dermal sensitizer.[4]

Endpoint	Species	Route	Value	Reference
LD50	Rat (male & female)	Oral	199 mg/kg	[6][7]
LC50 (4-hour)	Rat (male & female)	Inhalation	> 2.4 mg/L	[9][10]

Table 1: Acute Mammalian Toxicity of **2,4-Dinitroanisole**

Subchronic Toxicity

Subchronic oral toxicity studies in rats have revealed that DNAN can cause a range of adverse effects. A 90-day study identified a No-Observed-Adverse-Effect Level (NOAEL) of 5 mg/kg/day and a Lowest-Observed-Adverse-Effect Level (LOAEL) of 20 mg/kg/day.[4][8] Observed effects at higher doses included hepatocellular injury, anemia (particularly in females), and testicular injury in males (at 80 mg/kg/day).[4][5] Anemia and splenic enlargement suggest that blood is a primary target organ.[5] Neurotoxic effects, such as stereotypical behavior and cerebellar lesions, have also been noted at or near lethal doses.[5]

Study Duration	Species	Route	NOAEL	LOAEL	Key Effects at LOAEL	Reference
14-day	Rat	Oral	25 mg/kg/day	50 mg/kg/day	Lethargy, dark urine, congested breathing	[4][8]
90-day	Rat	Oral	5 mg/kg/day	20 mg/kg/day	Hepatocellular injury, anemia, testicular injury (at 80 mg/kg/day)	[4][5][8]

Table 2: Subchronic Mammalian Toxicity of **2,4-Dinitroanisole**

Ecotoxicity

The environmental fate and effects of DNAN are of significant concern due to its potential to contaminate soil and water. Ecotoxicological studies have been conducted on a variety of organisms representing different trophic levels.

Aquatic Ecotoxicity

DNAN exhibits toxicity to aquatic organisms. The 48-hour LC50 for the freshwater crustacean *Daphnia carinata* has been determined to be 14.87 mg/L.[11] For the green algae *Pseudokirchneriella subcapitata*, the EC50 for growth inhibition is 4.0 mg/L.[1][12] The bioluminescent bacterium *Vibrio fischeri* shows an EC50 of 60.3 mg/L.[1] Chronic toxicity tests indicate that fish are more sensitive to DNAN than invertebrates.[7]

Organism	Endpoint	Duration	Value	Reference
Daphnia carinata	LC50	48 hours	14.87 mg/L	[11]
Pseudokirchneriella subcapitata (Green algae)	EC50 (growth inhibition)	72 hours	4.0 mg/L	[1][12]
Vibrio fischeri (Bacteria)	EC50 (bioluminescence)	30 minutes	60.3 mg/L	[1]
Pimephales promelas (Fathead minnow)	LC50	48 hours	37-42 mg/L	[7]
Ceriodaphnia dubia (Water flea)	LC50	48 hours	37-42 mg/L	[7]
Northern Leopard Frog (Rana pipiens)	LC50	96 hours	24.3 mg/L	[7]

Table 3: Aquatic Ecotoxicity of **2,4-Dinitroanisole**

Terrestrial Ecotoxicity

In soil, DNAN has been shown to be lethal to earthworms (*Eisenia andrei*) with an LC50 of 47 mg/kg.[1] It also inhibits the growth of perennial ryegrass (*Lolium perenne*) with an EC50 of 7 mg/kg.[1] At sublethal concentrations, DNAN can cause an avoidance response in earthworms.[1]

Organism	Endpoint	Value	Reference
Eisenia andrei (Earthworm)	LC50	47 mg/kg	[1]
Eisenia andrei (Earthworm)	EC50 (avoidance)	31 mg/kg	[1]
Lolium perenne (Perennial ryegrass)	EC50 (growth)	7 mg/kg	[1]

Table 4: Terrestrial Ecotoxicity of **2,4-Dinitroanisole**

Genotoxicity

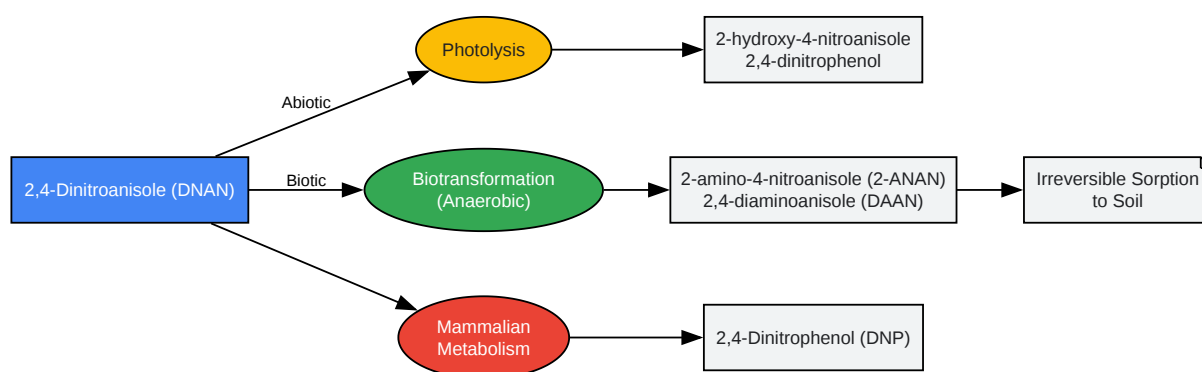
The genotoxicity of DNAN has been investigated using various assays, with some conflicting results. While some studies have reported DNAN as non-mutagenic and non-genotoxic, others have shown evidence of DNA damage.[4][7] For instance, DNAN was found to induce DNA damage in the freshwater crustacean *Daphnia carinata* as assessed by the comet assay.[11] In contrast, in vivo studies in rats using the micronucleus assay did not show genotoxic effects. [13] The Ames test has yielded mixed results, with some studies showing mutagenic activity in certain bacterial strains.[6]

Assay	Organism/Cell Line	Result	Reference
Comet Assay	<i>Daphnia carinata</i>	Positive (DNA damage)	[11]
Micronucleus Assay	Rat (in vivo)	Negative	[13]
Ames Test	<i>Salmonella typhimurium</i>	Mixed results	[6][7]

Table 5: Genotoxicity of **2,4-Dinitroanisole**

Environmental Fate and Metabolism

DNAN is moderately soluble in water and has a lower octanol-water partition coefficient (log Kow) than TNT, suggesting it is less hydrophobic.[2][3] In the environment, DNAN can undergo both abiotic and biotic transformations. Photolysis can lead to the formation of 2-hydroxy-4-nitroanisole and 2,4-dinitrophenol.[2][3] Under anaerobic conditions, DNAN is readily biotransformed by microorganisms through the reduction of its nitro groups to form amino derivatives, such as 2-amino-4-nitroanisole (2-ANAN) and 2,4-diaminoanisole (DAAN).[2][3] These amino derivatives tend to sorb irreversibly to soil, which may reduce their bioavailability and toxicity.[2][3] The primary metabolic pathway in mammals involves the conversion of DNAN to 2,4-dinitrophenol (DNP).[4]



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Figure 1. Environmental fate and metabolic pathways of **2,4-Dinitroanisole (DNAN)**.

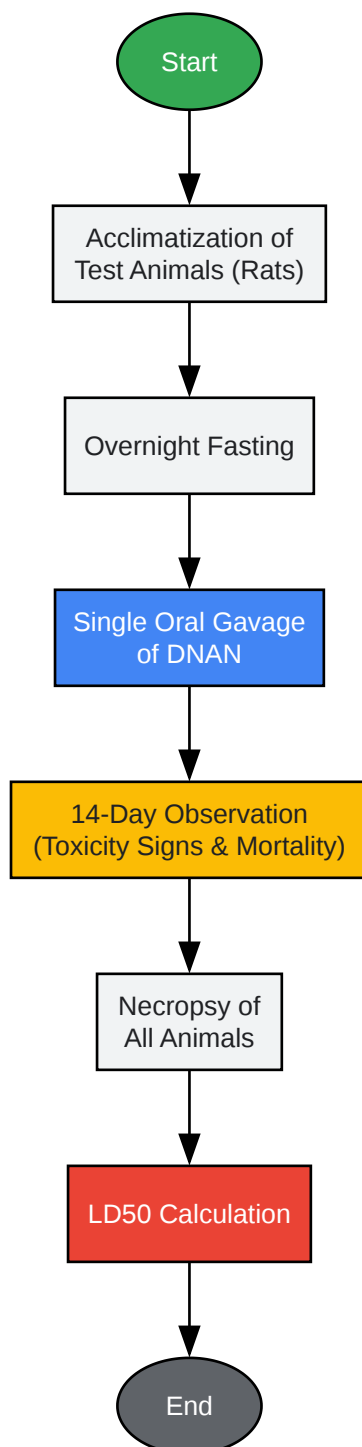
Experimental Protocols

The toxicity and ecotoxicity data presented in this guide are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). A brief overview of the key methodologies is provided below.

Acute Oral Toxicity (based on OECD Guideline 401)

This test determines the median lethal dose (LD50) of a substance after a single oral administration. Healthy young adult rodents are fasted overnight before being administered the

test substance via gavage. The animals are then observed for 14 days for signs of toxicity and mortality. A range of doses is used to establish a dose-response relationship.



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Figure 2. Workflow for an acute oral toxicity study based on OECD Guideline 401.

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to *Daphnia magna*. Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours. The endpoint is immobilization, defined as the inability to swim after gentle agitation. The EC50, the concentration causing immobilization in 50% of the daphnids, is calculated.

Alga, Growth Inhibition Test (based on on OECD Guideline 201)

This test evaluates the effect of a substance on the growth of freshwater algae. Exponentially growing cultures of algae are exposed to various concentrations of the test substance for 72 hours. The inhibition of growth is measured by changes in cell density or biomass, and the EC50 is determined.

Earthworm, Acute Toxicity Test (based on OECD Guideline 207)

This test determines the acute toxicity of a substance to earthworms. Adult earthworms are exposed to the test substance in artificial soil for 14 days. Mortality is assessed, and the LC50 is calculated.

Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It uses several strains of the bacterium *Salmonella typhimurium* with mutations in the genes involved in histidine synthesis. The bacteria are exposed to the test substance, and the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. An increase in the number of revertants indicates that the substance is mutagenic.

In Vivo Mammalian Erythrocyte Micronucleus Test (based on OECD Guideline 474)

This test detects damage to chromosomes or the mitotic apparatus in mammals. Rodents are exposed to the test substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei in immature erythrocytes. An increase in the frequency of micronucleated cells indicates genotoxic activity.

Conclusion

2,4-Dinitroanisole exhibits moderate acute mammalian toxicity and is a mild skin and eye irritant. Subchronic exposure can lead to effects on the liver, blood, and reproductive organs. In the environment, DNAN is toxic to a range of aquatic and terrestrial organisms. While its primary degradation products in soil may be less bioavailable, the potential for environmental contamination and subsequent ecological impact warrants careful management. The genotoxicity profile of DNAN is not fully resolved and requires further investigation. This technical guide provides a foundational understanding of the toxicological properties of DNAN, which is essential for informed risk assessment and the development of safe handling and environmental management practices.

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